molecular formula C13H10N2O B12663955 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- CAS No. 99902-75-7

3-Pyridinecarbonitrile, 6-(4-methylphenoxy)-

Cat. No.: B12663955
CAS No.: 99902-75-7
M. Wt: 210.23 g/mol
InChI Key: IZHLMEHEGRNQMP-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- is a chemical compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol . . This compound is characterized by the presence of a pyridine ring substituted with a cyano group at the 3-position and a 4-methylphenoxy group at the 6-position.

Preparation Methods

The synthesis of 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- typically involves the reaction of 3-cyanopyridine with 4-methylphenol under specific reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methylphenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- can be compared with other similar compounds, such as:

    3-Cyanopyridine: This compound has a similar pyridine ring structure but lacks the 4-methylphenoxy group.

    Nicotinic acid nitrile: Another related compound with a cyano group attached to the pyridine ring.

    Nicotinonitrile: Similar to 3-cyanopyridine but with different substitution patterns on the pyridine ring.

The uniqueness of 3-Pyridinecarbonitrile, 6-(4-methylphenoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

99902-75-7

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

6-(4-methylphenoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O/c1-10-2-5-12(6-3-10)16-13-7-4-11(8-14)9-15-13/h2-7,9H,1H3

InChI Key

IZHLMEHEGRNQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C#N

Origin of Product

United States

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